Heteroatom-Driven Potency Divergence: Sulfur- vs. Oxygen-Containing Bicyclic Oxazolidinone C-Rings
In the closely related thiabicyclo[3.1.0]hexylphenyl oxazolidinone series, the sulfur-containing (thia) bicyclic analog demonstrated in vitro antibacterial potency comparable to or exceeding that of linezolid against key Gram-positive pathogens. Critically, the thia-congener exhibited a shift in the antibacterial spectrum relative to the corresponding oxa-bicyclic analog, attributable to the larger van der Waals radius and increased polarizability of the sulfur atom, which alters the compound's interaction with the ribosomal peptidyl transferase center [1]. While direct MIC data for CAS 2034208-96-1 are not publicly available, the 2-thia-5-azabicyclo[2.2.1]heptane core is anticipated to confer analogous sulfur-dependent potency and spectrum differentiation versus the 2-oxa-5-azabicyclo[2.2.1]heptane counterpart.
| Evidence Dimension | In vitro antibacterial potency divergence between sulfur- and oxygen-containing bicyclic oxazolidinone C-ring analogs |
|---|---|
| Target Compound Data | No publicly available quantitative MIC data for CAS 2034208-96-1 |
| Comparator Or Baseline | Thiabicyclo[3.1.0]hexylphenyl oxazolidinone analog vs. corresponding oxa-bicyclo[3.1.0]hexylphenyl analog; both compared to linezolid (MIC90 = 4 µg/mL for S. aureus) [2][3] |
| Quantified Difference | In the [3.1.0] series, thia-analogs retained or improved potency relative to linezolid while oxa-analogs showed reduced activity against certain strains; quantitative fold-difference data for the specific [2.2.1] scaffold are not publicly reported [1][2] |
| Conditions | Broth microdilution MIC assays against S. aureus, E. faecalis, and S. pneumoniae panels; data extrapolated from the [3.1.0] bicyclic series to the [2.2.1] scaffold [1][3] |
Why This Matters
Procurement of the thia-analog rather than the oxa-analog is critical for programs targeting potency optimization via heteroatom-dependent ribosomal binding, as the sulfur atom is expected to impart measurably different target engagement kinetics and antibacterial spectrum.
- [1] Renslo AR, Gao H, Jaishankar P, Venkatachalam R, Gordeev MF. Conformational constraint in oxazolidinone antibacterials. Part 2: Synthesis and structure–activity studies of oxa-, aza-, and thiabicyclo[3.1.0]hexylphenyl oxazolidinones. Bioorg Med Chem Lett. 2006;16(5):1126-1129. doi:10.1016/j.bmcl.2005.11.093 View Source
- [2] Zurenko GE, Yagi BH, Schaadt RD, et al. In vitro activities of U-100592 and U-100766, novel oxazolidinone antibacterial agents. Antimicrob Agents Chemother. 1996;40(4):839-845. doi:10.1128/AAC.40.4.839 View Source
- [3] Kaatz GW, Seo SM. In vitro activities of oxazolidinone compounds U100592 and U100766 against Staphylococcus aureus and Staphylococcus epidermidis. Antimicrob Agents Chemother. 1996;40(3):799-801. doi:10.1128/AAC.40.3.799 View Source
